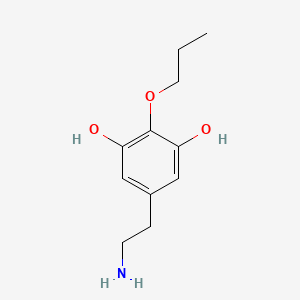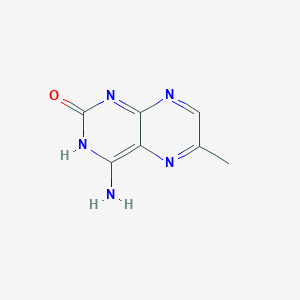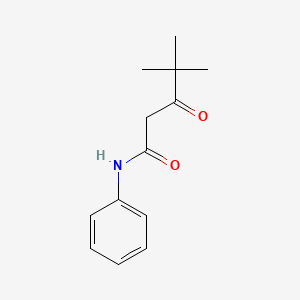
Heptadecyldimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C21H45NO2. It is known for its surfactant properties, which make it useful in various industrial and research applications. The compound consists of a long heptadecyl chain attached to a dimethylammonium group, with an acetate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyldimethylammonium acetate can be synthesized through the quaternization of heptadecylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where heptadecylamine and dimethyl sulfate are mixed in a controlled environment. The reaction mixture is then neutralized with acetic acid, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Heptadecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and neutral pH.
Esterification Reactions: These reactions involve carboxylic acids and are usually catalyzed by acids or bases. The reaction temperature is maintained around 60-80°C.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium compounds.
Esterification Reactions: The major products are esters formed by the reaction of the acetate group with carboxylic acids.
Scientific Research Applications
Heptadecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of heptadecyldimethylammonium acetate involves its interaction with cell membranes. The long hydrophobic heptadecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a shorter cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Contains a dodecyl chain instead of a heptadecyl chain.
Tetradecyltrimethylammonium Bromide (TTAB): Features a tetradecyl chain.
Comparison: Heptadecyldimethylammonium acetate is unique due to its longer heptadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in disrupting lipid bilayers and improving solubility in hydrophobic environments.
Properties
CAS No. |
65059-85-0 |
|---|---|
Molecular Formula |
C19H41N.C2H4O2 C21H45NO2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
heptadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C19H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3;1-2(3)4/h4-19H2,1-3H3;1H3,(H,3,4) |
InChI Key |
XQTKRVLVKHEJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)

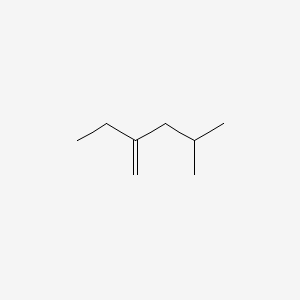
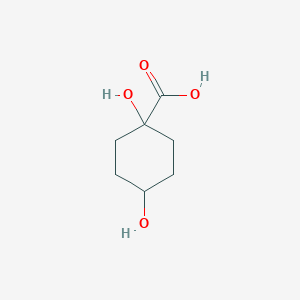
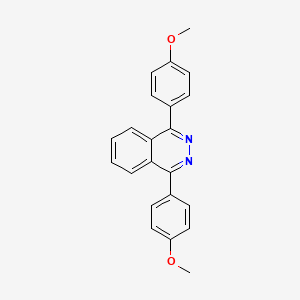
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
